CID 71349656
Description
Significance and Research Context of the Piperidine-Derived Triamine
The significance of N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine in the research context primarily stems from its classification as a Hindered Amine Light Stabilizer (HALS). ontosight.ai HALS are a class of compounds widely utilized to protect polymeric materials from degradation induced by light, heat, and oxidation. researchgate.netfrontiersin.org The presence of the 2,2,6,6-tetramethylpiperidine (B32323) moiety is crucial to its function, enabling it to act as a radical scavenger. ontosight.ai This property is of paramount importance in enhancing the durability and extending the service life of plastics and other polymeric materials used in outdoor applications. researchgate.net
The diamine structure of this compound also suggests its potential as a building block in polymer chemistry. chiralen.comontosight.ai It can potentially be used in the synthesis of polyamides, polyimides, and other nitrogen-containing polymers, which have a broad spectrum of industrial applications. chiralen.com Furthermore, the inherent antioxidant properties associated with the tetramethylpiperidine (B8510282) group open up avenues for its investigation in fields beyond polymer stabilization, including biomedical research. chiralen.comontosight.ai
Current Research Landscape and Emerging Areas for N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine
The current research landscape for HALS, including N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine, is focused on expanding their application range and enhancing their performance. A significant area of investigation is their use in advanced materials, such as flexible optoelectronics. mdpi.com For instance, research has shown that incorporating HALS into colorless and transparent polyimide films can significantly enhance their resistance to UV degradation, a critical factor for the longevity of flexible displays and photovoltaic devices. mdpi.com
Another emerging area of research is the exploration of multifunctional HALS. Studies have investigated the antimicrobial properties of certain HALS, suggesting their potential to create materials that are resistant to both photodegradation and microbial colonization. frontiersin.org This dual functionality is particularly valuable for applications in coatings and outdoor materials. frontiersin.org
Furthermore, the diamine functionality of N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine makes it a candidate for use as a curing agent for epoxy resins or as a monomer in the synthesis of novel polymers with built-in light stabilizing properties. While specific research on this compound is not extensively documented in publicly available literature, the broader trends in HALS research point towards these exciting future directions.
Data Tables
Table 1: Physicochemical Properties of N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine
| Property | Value | Source |
| Molecular Formula | C14H31N3 | nih.govechemi.com |
| Molecular Weight | 241.42 g/mol | nih.govechemi.com |
| CAS Number | 78014-16-1 | nih.govechemi.com |
| Appearance | Colorless liquid | science.gov |
| Boiling Point | 280.2°C at 760 mmHg | science.gov |
| Flash Point | 97.2°C | science.gov |
| Density | 0.91 g/cm³ | science.gov |
| Refractive Index | 1.486 | science.gov |
| XLogP3-AA | 1.6 | nih.gov |
Structure
2D Structure
Properties
CAS No. |
18277-68-4 |
|---|---|
Molecular Formula |
CH6B3N3O |
Molecular Weight |
108.5 g/mol |
InChI |
InChI=1S/CH6B3N3O/c1-8-4-6-2-5-3-7-4/h5-7H,1H3 |
InChI Key |
RQNZTFPZJMIQMC-UHFFFAOYSA-N |
Canonical SMILES |
[B]1N[B]NB(N1)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N,n Dimethyl N 2,2,6,6 Tetramethylpiperidin 4 Yl Propane 1,3 Diamine
Established Synthetic Pathways for the Triamine Compound
The synthesis of N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine is primarily achieved through multi-step chemical processes that combine the formation of the sterically hindered piperidine (B6355638) ring with the attachment of the diamine side chain.
Two-Step Protocol Involving Reductive Amination
A widely established method for synthesizing the title compound involves a two-step protocol centered on reductive amination. vulcanchem.comorganic-chemistry.orgmasterorganicchemistry.com This strategy is valued for its control and high yields, avoiding the common issue of over-alkylation seen in direct alkylation of amines. masterorganicchemistry.com
The first conceptual step is the synthesis of the two key precursors: 2,2,6,6-tetramethyl-4-piperidone and N,N-dimethylpropane-1,3-diamine. The synthesis of the piperidone core, a form of cyclization, can be accomplished by reacting acetone (B3395972) with an ammonia (B1221849) source. google.com
The second, and key, step is the coupling of these two precursors via reductive amination. organic-chemistry.org In this reaction, 2,2,6,6-tetramethyl-4-piperidone is reacted with N,N-dimethylpropane-1,3-diamine to form a ketimine intermediate. This intermediate is subsequently reduced to the final triamine product. This reduction can be performed in the same pot, often using a hydride-based reducing agent or catalytic hydrogenation. masterorganicchemistry.comgoogle.com
Continuous Methodologies for Industrial and Large-Scale Synthesis
For industrial and large-scale production, batch processing can be inefficient. Consequently, continuous-flow methodologies have been developed for this class of compounds to ensure stable quality, energy savings, and suitability for large-scale manufacturing. google.com
A plausible industrial route involves the continuous synthesis of the N,N-dimethylpropane-1,3-diamine precursor, followed by a continuous coupling reaction. For the precursor, a process using dimethylamine (B145610) and acrylonitrile (B1666552) in a fixed-bed reactor can produce the intermediate dimethylaminopropionitrile with high selectivity (>99%). This intermediate can then be fed directly into a second fixed-bed reactor for catalytic hydrogenation to yield N,N-dimethyl-1,3-propanediamine with a yield of not less than 98%. google.com
This continuously produced diamine can then be reacted with 2,2,6,6-tetramethyl-4-piperidone in a subsequent continuous-flow system, such as a micro fixed-bed reactor, packed with a suitable hydrogenation catalyst to produce the final product. This integrated, continuous approach minimizes handling of intermediates and allows for highly efficient, large-scale production.
Optimization of Reaction Conditions and Yield for N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine Synthesis
Optimizing the reaction is critical for maximizing yield and purity. Research has focused on the interplay between catalysts, solvents, temperature, and pressure.
Catalyst Systems and Their Influence on Selectivity and Efficiency
The choice of catalyst is paramount for the reductive amination step, directly influencing reaction efficiency and selectivity. Platinum group metals and Raney nickel are the most cited catalysts for this transformation. google.com A 5% Platinum on carbon (Pt/C) catalyst has been used effectively in continuous-flow reductive aminations of this type. Raney Nickel (Raney-Ni) is another robust and cost-effective option, particularly for large-scale hydrogenations, often used in the presence of a base. google.comgoogle.com The catalyst's role is to facilitate the reduction of the C=N bond of the imine intermediate, and its efficiency is crucial for achieving high yields. masterorganicchemistry.com
Table 1: Comparison of Catalyst Systems for Reductive Amination
| Catalyst System | Typical Loading | Key Advantages | Source(s) |
|---|---|---|---|
| Platinum on Carbon (Pt/C) | 5% (w/w) | High activity, suitable for continuous-flow reactors. | google.com |
| Palladium on Carbon (Pd/C) | 0.001 - 0.04% (w/w) | Effective for hydrogenation. | google.com |
| Raney Nickel (Raney-Ni) | 0.1 - 30% (w/w) | Cost-effective, robust for industrial-scale hydrogenation. | google.comgoogle.com |
Solvent Effects and Reaction Environment Studies
The reaction environment, particularly the solvent, can significantly impact the synthesis. For the initial formation of the ketimine intermediate, the reaction can be run under neat (solvent-free) conditions by simply heating the two precursors. google.com For the subsequent reduction, various solvents are employed.
Alcohols such as methanol (B129727) or ethanol (B145695) are commonly used, sometimes in conjunction with a base, as they are effective media for hydrogenation reactions and can help with the solubility of reagents and catalysts. google.com Water is also used, particularly with platinum-based catalysts. google.com For more specialized applications, 2,2,2-trifluoroethanol (B45653) (TFE) has been noted as a reusable solvent for reductive alkylations that can lead to high yields. organic-chemistry.org The choice of solvent often depends on the specific catalyst system and whether the process is batch or continuous.
Temperature and Pressure Optimization for Efficient Production
Temperature and pressure are critical parameters that must be carefully controlled to ensure efficient and safe production. The initial condensation to form the imine intermediate is typically conducted at moderately elevated temperatures, for example, between 60°C and 80°C, to drive the reaction forward by removing the water byproduct. google.com
The subsequent catalytic hydrogenation step requires higher temperatures and pressures to achieve a reasonable reaction rate. Batch processes often employ temperatures ranging from 90°C to 100°C and hydrogen pressures from 50 to 100 bar (approximately 725 to 1450 psi). google.com In continuous-flow systems, conditions can sometimes be milder; for instance, a reaction has been reported at 70°C and 2 MPa (20 bar). For the industrial synthesis of the diamine precursor, hydrogenation temperatures can range from 10°C to 200°C under pressures of 2 to 12 MPa (20 to 120 bar), demonstrating the wide operational window that can be optimized for throughput and efficiency. google.com
Table 2: Optimized Temperature and Pressure Conditions
| Process Type | Step | Temperature Range | Pressure Range | Source(s) |
|---|---|---|---|---|
| Batch | Imine Formation | 60 - 80 °C | Low (vacuum for water removal) | google.com |
| Batch | Hydrogenation | 90 - 100 °C | 50 - 100 bar | google.com |
| Continuous Flow | Reductive Amination | ~70 °C | ~20 bar (2 MPa) |
Novel Synthetic Routes and Green Chemistry Approaches
The synthesis of N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine can be achieved through various pathways, with a growing emphasis on developing novel and environmentally benign methods. A primary and industrially relevant method is reductive amination. This typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with N,N-dimethylpropane-1,3-diamine in the presence of a reducing agent. masterorganicchemistry.comgoogle.com
Recent advancements in catalysis offer greener alternatives to traditional reductive amination which often use stoichiometric, less atom-economical reducing agents like borohydrides. mdpi.com Modern approaches focus on catalytic hydrogenation or transfer hydrogenation, which are more environmentally friendly.
Catalytic Systems for Reductive Amination:
| Catalytic System | Description | Advantages |
| Ruthenium(0) Catalysis | Sequential catalysis involving direct C–H arylation of imines followed by hydrosilylation. rsc.orgrsc.org | Provides access to sterically hindered amines under mild, neutral conditions in a one-pot procedure. rsc.org |
| Palladium Catalysis (e.g., Pd/C) | Efficient for reductive aminations with hydrogen, particularly for synthesizing tertiary amines. mdpi.com Can be performed in water using nanomicelles. organic-chemistry.org | High selectivity and the potential for catalyst recycling. mdpi.com Use of water as a solvent enhances the green profile. organic-chemistry.org |
| Iridium Complexes | Cp*Ir complexes with a 2-picolinamide moiety can catalyze the direct reductive amination of ketones using ammonium (B1175870) formate (B1220265). organic-chemistry.org | Uses ammonium formate as both the nitrogen and hydrogen source. |
| Boric Acid Catalysis | Can be used for direct amidation between carboxylic acids and amines, suggesting potential for alternative synthetic strategies. orgsyn.org | Inexpensive, readily available, and environmentally friendly catalyst. orgsyn.org |
| Visible-Light Photocatalysis | A metal-free system for aminomethylation of alkyl halides, allowing for the synthesis of sterically congested tertiary amines. rsc.orgnih.gov | Utilizes water as a solvent and visible light as an energy source, representing a significant green chemistry approach. rsc.org |
A plausible green synthetic route for N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine would be the direct reductive amination of 2,2,6,6-tetramethyl-4-piperidone with N,N-dimethylpropane-1,3-diamine using a recyclable catalyst like Pd/C under low-pressure hydrogen in a green solvent such as ethanol or even water.
Derivatization Strategies for N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine
The structure of N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives with tailored properties. The key locations for derivatization are the amine nitrogen centers and the tetramethylpiperidine (B8510282) ring.
Functionalization at Amine Nitrogen Centers
The compound possesses three amine functionalities: a tertiary amine on the propane (B168953) chain, a secondary amine on the propane chain, and a secondary amine within the sterically hindered piperidine ring. This difference in steric hindrance and basicity allows for selective functionalization.
The tertiary dimethylamino group is generally unreactive towards common electrophiles unless activated. The secondary amine on the propane chain is the most accessible for reactions like alkylation, acylation, and arylation. The secondary amine of the tetramethylpiperidine ring is highly sterically hindered, making its functionalization challenging. Attempted acylation of 2,2,6,6-tetramethylpiperidine (B32323) has been reported to sometimes result in ring fission, a critical consideration for derivatization strategies. rsc.org
Potential Functionalization Reactions:
Acylation: Reaction with acyl chlorides or anhydrides at the less hindered secondary amine to form amides. Boric acid can be a green catalyst for amidation reactions, showing chemoselectivity for primary over secondary amines, a principle that could be extended to differentiate between the less and more hindered secondary amines in the target molecule. orgsyn.org
Alkylation: Introduction of alkyl groups at the secondary amine of the propane chain via reductive amination with aldehydes or ketones, or through reaction with alkyl halides.
Michael Addition: The secondary amine can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, extending the carbon chain.
Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates to yield urea or thiourea derivatives, respectively. These derivatives can have applications in polymer chemistry and materials science.
Modifications of the Tetramethylpiperidine Ring
The tetramethylpiperidine ring, a key component of Hindered Amine Light Stabilizers (HALS), can also be a target for modification to fine-tune the properties of the molecule.
N-Alkoxyamine Formation: The secondary amine of the piperidine ring can be oxidized to a stable nitroxide radical (similar to TEMPO), which can then be converted to a variety of N-alkoxyamines. nih.govresearchgate.net These derivatives are important in nitroxide-mediated radical polymerization (NMP). researchgate.net The synthesis can be catalyzed by various metal salts. google.com
Substitution at the 3-position: It is possible to introduce substituents at the 3-position of the tetramethylpiperidine ring, for example, an allyl group, which can then be further functionalized. acs.org
Substitution at the 4-position: While the 4-position is already substituted in the parent molecule, related chemistries on other 4-substituted tetramethylpiperidines can be informative. For instance, the introduction of an azido (B1232118) group at the 4-position of TEMPO allows for "click" chemistry reactions, enabling conjugation to biomolecules. ontosight.ai Similarly, functionalization with a bipyridine-ester moiety at the 4-hydroxy-TEMPO has been demonstrated to alter redox potentials for applications in redox flow batteries. mdpi.com
Synthesis of Conjugates and Polymeric Precursors
The diamine nature of N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine makes it an excellent building block for polymers and conjugates. ontosight.ai
Polyamide and Polyimide Synthesis: The molecule can serve as a diamine monomer in polycondensation reactions with diacids or their derivatives (like diacid chlorides) to form polyamides. researchgate.net The Yamazaki phosphorylation polyamidation technique is an efficient method for this purpose. researchgate.net Similarly, reaction with dianhydrides would yield polyimides. These polymers would incorporate the HALS moiety directly into the polymer backbone, potentially improving their long-term stability and reducing migration issues.
Polymeric HALS: The molecule can be modified with a polymerizable group, such as an acrylate (B77674) or vinyl group, at the less hindered secondary amine. The resulting monomer can then be copolymerized with other monomers (e.g., vinyl acetate, ethylene, propylene) to produce polymeric HALS. researchgate.netscielo.br This approach is a common strategy to create high-molecular-weight stabilizers that are less prone to volatilization and extraction from the polymer matrix. patsnap.comresearchgate.net
Bioconjugates: The reactive amine groups can be used to conjugate the molecule to biomolecules. For example, peptide-alkoxyamine hybrids have been synthesized and investigated as potential antiplasmodial drugs. mdpi.com This suggests that N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine could be linked to peptides or other biologically active molecules to create novel therapeutic or diagnostic agents.
Coordination Chemistry and Ligand Properties of N,n Dimethyl N 2,2,6,6 Tetramethylpiperidin 4 Yl Propane 1,3 Diamine
Characterization of N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine as a Ligand
The utility of a molecule as a ligand is defined by its ability to donate electron pairs to a metal center and the steric and electronic environment it creates.
The compound possesses three nitrogen atoms, each with a lone pair of electrons, making it a potential triamine ligand. These donor sites are the tertiary dimethylamino nitrogen, the secondary amine nitrogen of the propanediamine chain, and the secondary amine nitrogen within the TEMP ring. Consequently, it can be classified as a potentially tridentate ligand.
However, its denticity in a metal complex can vary depending on reaction conditions and the nature of the metal ion.
Bidentate Coordination: The ligand can coordinate through the two nitrogen atoms of the N,N-dimethylpropane-1,3-diamine fragment. This would form a stable six-membered chelate ring with a metal ion, a common and favored arrangement in coordination chemistry.
Tridentate Coordination: Coordination involving all three nitrogen atoms is also possible. This would result in the formation of two fused chelate rings. However, the participation of the piperidine (B6355638) nitrogen is likely influenced by the significant steric bulk of the four adjacent methyl groups, which may hinder its approach to a metal center.
The flexibility of the propane (B168953) chain allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions.
The coordination behavior of the ligand is governed by a combination of its electronic and steric properties.
Steric Properties: The most defining characteristic of this ligand is the extreme steric hindrance imparted by the 2,2,6,6-tetramethylpiperidin-4-yl (TEMP) group. This bulky moiety is expected to exert a profound influence on the geometry and stability of its metal complexes. It can control the number of ligands that bind to a metal center, influence the coordination geometry to minimize steric clashes, and potentially create a protected pocket around the metal ion.
| Donor Atom | Type | Key Electronic Feature | Key Steric Feature |
|---|---|---|---|
| N (of N(CH₃)₂) | Tertiary Amine | Strong σ-donor | Moderate (two methyl groups) |
| N' (of NH) | Secondary Amine | σ-donor, H-bond donor | Low (part of flexible chain) |
| N (of piperidine) | Secondary Amine | σ-donor, H-bond donor | Very High (four methyl groups) |
Denticity and Coordination Modes
Formation and Characterization of Metal Complexes with the Compound
While specific research on the metal complexes of CID 71349656 is not extensively documented in publicly available literature, its behavior can be predicted based on the well-established coordination chemistry of similar polyamine ligands and transition metals.
Copper(II) and Nickel(II) ions are known to form stable complexes with polyamine ligands like propane-1,3-diamine and its derivatives. researchgate.netrsc.org
Copper(II) Complexes: As a d⁹ ion, Cu(II) is subject to Jahn-Teller distortion, which typically results in tetragonally distorted octahedral, square pyramidal, or square planar geometries. With this ligand, a 1:1 metal-to-ligand complex, [Cu(L)]²⁺, would likely feature the ligand acting in a bidentate or tridentate fashion. The steric bulk of the TEMP group might favor a four- or five-coordinate geometry, such as distorted square planar or square pyramidal.
Nickel(II) Complexes: The d⁸ Ni(II) ion can adopt several geometries, including octahedral (high-spin), square planar (low-spin), and tetrahedral. The resulting geometry depends on the ligand field strength and steric demands. A 1:1 complex, [Ni(L)X₂] (where X is a co-ligand like a halide), could be octahedral if the ligand coordinates in a tridentate meridional fashion. Alternatively, the significant steric hindrance could favor a four-coordinate square planar or tetrahedral geometry. researchgate.net
The characterization of any formed metal complexes would rely on standard analytical techniques.
Spectroscopic Analysis:
Infrared (IR) Spectroscopy: Upon coordination, the N-H stretching vibration frequencies of the secondary amine groups would shift to lower wavenumbers. New bands corresponding to metal-nitrogen (M-N) vibrations would appear in the far-IR region.
UV-Visible (UV-Vis) Spectroscopy: The formation of Cu(II) or Ni(II) complexes would give rise to characteristic colors and absorption bands in the visible region due to d-d electronic transitions. The position and intensity of these bands provide critical information about the coordination geometry around the metal ion. For example, a single broad band around 600-700 nm is typical for pseudo-octahedral Cu(II) complexes, while square planar Ni(II) complexes often show a strong absorption between 400-500 nm.
Crystallographic Analysis: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a metal complex. Such an analysis would provide precise data on M-N bond lengths, bond angles, the coordination number, the exact geometry (e.g., distorted octahedral, square pyramidal), and how the bulky TEMP group is oriented. In related structures containing a TEMP moiety, the steric bulk is observed to significantly influence molecular packing. nsf.govresearchgate.net
| Technique | Anticipated Observation upon Complexation |
|---|---|
| IR Spectroscopy | Shift in ν(N-H) bands; appearance of ν(M-N) bands. |
| UV-Vis Spectroscopy | Appearance of color and d-d transition bands in the visible spectrum. |
| X-ray Crystallography | Determination of M-N bond lengths, coordination geometry, and solid-state packing. |
| Elemental Analysis | Confirmation of the metal-to-ligand stoichiometry. |
In the absence of experimental data, theoretical methods like Density Functional Theory (DFT) serve as powerful tools for predicting the properties of metal complexes. DFT calculations could be employed to:
Optimize the geometry of potential Cu(II) and Ni(II) complexes to determine the most stable coordination modes (bidentate vs. tridentate) and conformations.
Calculate the relative stabilities of different possible isomers.
Predict vibrational frequencies and electronic transition energies to aid in the interpretation of experimental IR and UV-Vis spectra.
Analyze the nature of the metal-ligand bonding by examining molecular orbitals and charge distribution.
Such computational studies are standard practice for understanding the intrinsic properties of new coordination compounds and can provide a robust framework for predicting the behavior of the title ligand with various metal ions. acs.org
Spectroscopic and Crystallographic Analysis of Metal-Ligand Interactions
Catalytic Applications of Metal Complexes Derived from N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine
While specific research detailing the catalytic applications of metal complexes derived from N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine is not extensively available in the public domain, the structural features of the ligand allow for informed speculation on its potential uses in catalysis. The combination of a chelating diamine and a sterically hindered amine suggests that its metal complexes could be active in a variety of catalytic transformations.
Amine ligands are crucial in transition metal catalysis as they can modulate the electronic properties and coordination environment of the metal center, thereby influencing the efficiency and selectivity of catalytic reactions. chemscene.com
Potential Catalytic Activities:
Oxidation Reactions: Metal complexes are widely used as catalysts for oxidation reactions. royalsocietypublishing.org The steric hindrance provided by the tetramethylpiperidine (B8510282) group in a complex of this compound could lead to shape-selective oxidation of substrates. For instance, nickel(II) complexes with redox-active amine ligands have been shown to catalyze the oxidation of alcohols. acs.org
Polymerization: The catalytic performance of metal complexes in polymerization reactions, such as the ring-opening polymerization of ε-caprolactone, has been demonstrated for various metal-ligand systems. rsc.org The nature of the ligand plays a critical role in controlling the polymerization process.
C-H Amination: The synthesis of substituted 1,2-diamines can be achieved through catalytic C-H amination reactions, a powerful tool for C-N bond formation. researchgate.net Rhodium complexes, for example, have been used for such transformations.
It is important to note that the following table is a hypothetical representation of potential catalytic activities and is not based on published experimental data for metal complexes of N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine. It is constructed based on the known catalytic activities of structurally related diamine and hindered amine-metal complexes.
| Metal | Potential Catalytic Reaction | Potential Substrate | Potential Product | Rationale based on Similar Complexes |
| Nickel (Ni) | Alcohol Oxidation | Benzyl alcohol | Benzaldehyde | Ni(II) complexes with amine ligands are known to catalyze alcohol oxidation. acs.org |
| Copper (Cu) | Aromatic Oxidation | Benzene | Phenol | Copper complexes are active in the hydroxylation of aromatic compounds. mdpi.com |
| Rhodium (Rh) | C-H Amination | Alkanes | Amines | Rhodium catalysts are effective in C-H functionalization reactions. researchgate.net |
| Zinc (Zn) | Ring-Opening Polymerization | ε-caprolactone | Poly(ε-caprolactone) | Zinc complexes are known catalysts for the polymerization of lactones. rsc.org |
Further research is required to synthesize and characterize metal complexes of N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine and to experimentally validate their potential in the aforementioned catalytic applications.
Structural and Spectroscopic Characterization in Research of N,n Dimethyl N 2,2,6,6 Tetramethylpiperidin 4 Yl Propane 1,3 Diamine
Advanced NMR Spectroscopic Studies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. For a molecule with the complexity of N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be essential for unambiguous signal assignment and conformational analysis.
The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The four methyl groups on the tetramethylpiperidine (B8510282) ring are expected to produce a sharp singlet, or two closely spaced singlets, in the upfield region of the spectrum. The protons on the piperidine (B6355638) ring would appear as a set of multiplets. The propane-1,3-diamine linker would exhibit three distinct methylene (B1212753) proton signals, also as multiplets. The N,N-dimethyl group would give a characteristic singlet.
The ¹³C NMR spectrum will complement the proton data, showing distinct resonances for each carbon atom. The quaternary carbons of the tetramethylpiperidine ring will appear in the aliphatic region, as will the carbons of the piperidine ring and the propane (B168953) linker. The carbons of the N,N-dimethyl groups will also have a characteristic chemical shift.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2,2,6,6-tetramethylpiperidine-C(CH₃)₂ | 1.1 - 1.3 (s, 12H) | 28 - 32 |
| 2,2,6,6-tetramethylpiperidine-CH₂ | 1.4 - 1.8 (m, 4H) | 45 - 55 |
| 2,2,6,6-tetramethylpiperidine-CH | 2.5 - 2.9 (m, 1H) | 50 - 60 |
| N'-CH₂-CH₂-CH₂-N | 2.5 - 2.8 (t, 2H) | 45 - 50 |
| N'-CH₂-CH₂-CH₂-N | 1.5 - 1.8 (quint, 2H) | 25 - 30 |
| N'-CH₂-CH₂-CH₂-N | 2.2 - 2.5 (t, 2H) | 55 - 60 |
| N(CH₃)₂ | 2.1 - 2.3 (s, 6H) | 43 - 47 |
Note: These are predicted values based on known data for similar structural motifs and may vary depending on the solvent and other experimental conditions.
To definitively assign the proton and carbon signals and to elucidate the through-bond and through-space connectivities, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, confirming the connectivity within the propane-1,3-diamine chain and the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the piperidine ring, the propane linker, and the dimethylamino group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, providing valuable information about the molecule's three-dimensional structure and preferred conformation in solution.
The presence of two secondary amine protons (one on the piperidine ring and one on the diamine linker) allows for the possibility of intra- and intermolecular hydrogen bonding. Variable temperature NMR studies can be used to investigate these interactions. Changes in the chemical shifts of the N-H protons with temperature can indicate their involvement in hydrogen bonding. Furthermore, the addition of a hydrogen-bonding solvent like DMSO-d₆ can help to identify these protons.
2D NMR Techniques for Connectivity and Conformation
Mass Spectrometry Techniques for Molecular and Fragment Ion Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine, electrospray ionization (ESI) would be a suitable soft ionization technique to produce the protonated molecular ion [M+H]⁺.
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition of the molecule.
Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), would be performed on the [M+H]⁺ ion to induce fragmentation. nih.gov The resulting fragment ions would provide valuable structural information. Expected fragmentation pathways would include:
Cleavage of the C-C bonds in the propane linker.
Loss of the dimethylamino group.
Fragmentation of the tetramethylpiperidine ring, which is a characteristic feature of hindered amine light stabilizers (HALS). nih.gov
Predicted Key Fragment Ions in ESI-MS/MS
| m/z | Proposed Fragment |
| 242.2 | [M+H]⁺ |
| 197.2 | [M - N(CH₃)₂]⁺ |
| 140.1 | [2,2,6,6-tetramethylpiperidine]⁺ fragment |
| 101.1 | [H₂N-CH₂-CH₂-CH₂-N(CH₃)₂]⁺ |
| 44.1 | [CH₂=N(CH₃)₂]⁺ |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. Obtaining suitable crystals of N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine would allow for the precise measurement of bond lengths, bond angles, and torsion angles.
Based on studies of related 2,2,6,6-tetramethylpiperidine (B32323) derivatives, it is expected that the piperidine ring would adopt a chair conformation. nih.goviucr.orgresearchgate.net The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the N-H groups of the piperidine and the diamine linker. The analysis of the crystal structure would provide invaluable insights into the steric and electronic properties of the molecule.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule and are excellent for identifying functional groups.
The IR spectrum is expected to show characteristic absorption bands for:
N-H stretching: A medium to weak band in the region of 3300-3500 cm⁻¹.
C-H stretching: Strong bands in the region of 2800-3000 cm⁻¹.
N-H bending: A medium band around 1590-1650 cm⁻¹.
C-N stretching: Bands in the fingerprint region (1000-1350 cm⁻¹).
Raman spectroscopy would provide complementary information, particularly for the non-polar C-C bonds in the piperidine ring and the propane linker.
Predicted Key Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch | 3300 - 3500 | Medium-Weak |
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |
| N-H Bend | 1590 - 1650 | Medium |
| CH₂ Bend | 1450 - 1470 | Medium |
| C-N Stretch | 1000 - 1350 | Medium-Strong |
Computational Chemistry and Molecular Modeling of N,n Dimethyl N 2,2,6,6 Tetramethylpiperidin 4 Yl Propane 1,3 Diamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-electron systems, making it well-suited for a molecule of this complexity. imsa.edu DFT studies on related tetramethylpiperidine (B8510282) derivatives have provided significant insights into their chemical behavior. researchgate.netacs.org For the title compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine a variety of electronic and reactivity descriptors. researchgate.net
Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.net The distribution of these frontier orbitals would reveal the likely sites for electrophilic and nucleophilic attack. It is anticipated that the HOMO would be localized on the nitrogen atoms of the diamine chain, indicating their electron-donating nature, while the LUMO might be distributed more broadly across the molecule.
Further DFT calculations can yield global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity.
Table 1: Predicted Global Reactivity Descriptors (Illustrative)
| Parameter | Definition | Predicted Value (Illustrative) |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | 6.5 eV |
| Electron Affinity (A) | A ≈ -ELUMO | 1.2 eV |
| Electronegativity (χ) | χ = (I + A) / 2 | 3.85 eV |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.65 eV |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | 2.79 eV |
These illustrative values suggest a molecule of moderate reactivity. The nitrogen atoms in the structure are expected to be the primary centers for interaction with other chemical species.
Molecular Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine, the MEP map would be expected to show negative potential (typically colored red) around the nitrogen atoms, confirming them as sites for electrophilic attack and hydrogen bonding. researchgate.net Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms attached to the nitrogens, indicating their susceptibility to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other molecules and surfaces.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Due to the presence of a flexible propane-1,3-diamine linker, the molecule can adopt a multitude of conformations. Molecular Dynamics (MD) simulations are a powerful computational technique to explore the conformational space and flexibility of molecules over time. ufla.brrsc.org By simulating the atomic motions under a given force field (like OPLS/AA), one can understand the dynamic behavior of the molecule in different environments, such as in a vacuum or in a solvent. ufla.br
An MD simulation of this compound would likely reveal that the piperidine (B6355638) ring remains relatively rigid in its chair conformation, while the diamine chain exhibits significant flexibility. The simulation would allow for the analysis of the distribution of dihedral angles within the linker, identifying the most populated conformational states. This information is critical for understanding how the molecule might bind to a surface or a biological target, as its shape can adapt to fit a binding site. The results of an MD simulation can be summarized in a Ramachandran-like plot for the key dihedral angles, showing the energetically favorable regions.
Ligand-Protein Docking Studies for Identifying Potential Biological Interactions (Theoretical)
The structural motifs within N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine, particularly the piperidine ring, are found in many biologically active compounds. researchgate.net Theoretical ligand-protein docking studies can be used to predict if this molecule could bind to any known protein targets, suggesting potential, yet unproven, biological activities. rsc.orgnih.gov
In a typical docking study, the 3D structure of the ligand is placed into the binding site of a target protein, and a scoring function is used to estimate the binding affinity. For example, given the structural similarities to some known inhibitors, one might theoretically dock this compound against enzymes like acetylcholinesterase. ufla.br The results of such a study would include the predicted binding energy and a detailed view of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues.
Table 2: Illustrative Ligand-Protein Docking Results
| Target Protein (Example) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Illustrative) |
|---|---|---|
| Acetylcholinesterase | -7.8 | TYR70, ASP72, TRP279 |
It is crucial to emphasize that these are purely theoretical predictions and would require experimental validation to confirm any biological activity.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational methods can also be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. researchgate.netnih.govscispace.com
NMR Spectroscopy: DFT calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By comparing the calculated spectrum with an experimental one, each peak can be assigned to a specific atom in the molecule, confirming its connectivity.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the peaks in an Infrared (IR) spectrum. nih.gov This allows for the identification of key functional groups, such as the N-H and C-N bonds in the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to its Ultraviolet-Visible (UV-Vis) absorption spectrum. researchgate.netresearchgate.net This can provide insights into the molecule's optical properties.
Table 3: Comparison of Predicted and Experimental Spectroscopic Data (Hypothetical)
| Spectroscopic Technique | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |
|---|---|---|
| 1H NMR (ppm) | δ 2.2 (s, 6H), δ 2.5 (t, 2H) | δ 2.3 (s, 6H), δ 2.6 (t, 2H) |
| 13C NMR (ppm) | δ 45.1, δ 58.3 | δ 45.5, δ 58.9 |
| IR (cm-1) | 3350 (N-H stretch) | 3345 (N-H stretch) |
| UV-Vis λmax (nm) | 210 | 212 |
The close agreement between predicted and hypothetical experimental data in this illustrative table would serve to validate the computed structure of the molecule.
Preclinical and Mechanistic Biological Studies of N,n Dimethyl N 2,2,6,6 Tetramethylpiperidin 4 Yl Propane 1,3 Diamine Excluding Clinical Human Data
In Vitro Studies on Cellular or Molecular Targets
Evaluation of Antioxidant Mechanisms at a Molecular Level
The core structure of N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine contains a tetramethylpiperidine (B8510282) group, a feature common to a class of compounds known as Hindered Amine Light Stabilizers (HALS). The antioxidant activity of HALS is attributed to their ability to form stable nitroxide radicals, which can scavenge other free radicals, thereby inhibiting oxidative processes. frontiersin.orgnih.gov
Studies on various piperidine (B6355638) derivatives have demonstrated their potential as radical scavengers. For instance, a series of highly functionalized piperidines were evaluated for their ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the superoxide (B77818) anion radical (•O₂⁻). nih.gov One particular derivative, compound 19 , was identified as a potent DPPH radical scavenger, while compound 10 was the most effective at scavenging •O₂⁻. nih.gov The antioxidant potential of such compounds is often linked to their ability to neutralize reactive oxygen species (ROS). nih.gov
The mechanism of action for HALS involves the inhibition of autoxidation through the formation of nitroxide radicals from the parent amine. These nitroxide radicals then terminate the oxidative degradation cascade by coupling with alkyl radicals. frontiersin.orgnih.gov Furthermore, water-soluble piperidine nitroxides like TEMPO and Tempol have been shown to protect lipids from peroxidation initiated by ionizing radiation. mdpi.com
Interaction with Cellular Components (e.g., DNA, Enzymes, Receptors)
The interaction of piperidine derivatives with cellular components has been a subject of investigation. Spectrofluorimetry studies have been employed to evaluate the interaction between certain piperidine derivatives and calf thymus DNA (ctDNA). nih.gov These studies provide insights into the binding mode of these ligands to the macromolecule. nih.gov
Regarding enzymes, piperidine nitroxides have been shown to impact glutathione-dependent enzymes. In human red blood cells, these compounds led to a significant, concentration-dependent reduction in the activity of glutathione (B108866) peroxidase, glutathione reductase, and glutathione S-transferase. mdpi.com This effect was associated with the reduction of the nitroxide to hydroxylamine, a process that can decrease intracellular glutathione levels. mdpi.com
Effects on Cellular Pathways in Non-human Cell Lines
The effects of compounds structurally related to CID 71349656 have been explored in various non-human cell lines. For instance, a novel pyrimidine (B1678525) derivative containing a piperidine ring was found to significantly reduce the inflammatory response induced by lipopolysaccharide (LPS) in RAW264.7 cells. rsc.org This effect was manifested by the downregulation of inflammatory cytokines and reactive oxygen species (ROS). rsc.org The study indicated that the compound achieved its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway and restoring oxidative stress levels to normal. rsc.org
In studies involving Hindered Amine Light Stabilizers (HALS), the effects on cell viability and proliferation have been assessed. One particular HALS, Tinuvin 123, did not demonstrate negative effects on human gingival fibroblasts and epithelial cells. researchgate.net In contrast, another UV absorber, when combined with a HALS, led to decreased viability and proliferation in these cell lines. researchgate.net Some HALS have been noted for their biocompatibility. For example, Tinuvin PA 123 was found to be biocompatible with the S-G epithelial cell line and human gingival fibroblasts. frontiersin.org
In Vivo Studies in Non-Human Models (e.g., Animal, Microbial, Plant Models)
Mechanistic Investigations of Biological Responses
In vivo studies in animal models provide further insight into the biological effects of related compounds. A study on a pyrimidine derivative with a piperidine moiety demonstrated its therapeutic potential in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model. rsc.org Administration of the compound significantly attenuated the detrimental effects observed in the lung tissues of mice following LPS treatment, highlighting its anti-inflammatory properties in a living organism. rsc.org
Studies on its Role in Oxidative Stress Models (Non-human)
The role of piperidine derivatives in non-human oxidative stress models has been a focus of research. The generation of high levels of reactive oxygen species (ROS) and the subsequent oxidative stress are associated with various pathological conditions. nih.gov Piperidine derivatives that have shown potent ROS scavenging abilities in vitro are of interest for their potential to counteract oxidative stress in vivo. nih.gov The neutralization of these reactive species by such compounds could be directly linked to their protective effects against cellular damage. nih.gov
Research on Drug Delivery Systems (Conceptual Design, Not Dosage)
There is currently a lack of specific research on the conceptual design of drug delivery systems explicitly utilizing N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine. However, based on the functionalities of its core components, several conceptual applications in drug delivery can be proposed.
The structure of this compound, featuring a hindered amine light stabilizer (HALS) moiety and a flexible diamine linker, suggests potential utility in the design of advanced drug delivery vehicles. ontosight.ai The 2,2,6,6-tetramethylpiperidine (B32323) group is a well-known radical scavenger, a property that is central to the function of HALS in protecting polymers from photo-oxidation. wikipedia.org This antioxidant capability could be harnessed to protect encapsulated therapeutic agents from degradation.
Conceptual Drug Delivery Applications:
Stabilizer in Polymeric Nanoparticles: The HALS component of the molecule could be incorporated into polymeric nanoparticles to enhance their stability and protect the encapsulated drug from degradation caused by free radicals. chempoint.com The diamine linker provides a potential point of attachment for covalent incorporation into the polymer matrix or for conjugation of targeting ligands.
Antioxidant-Conjugated Liposomes: The compound could be conjugated to the surface of liposomes. The tetramethylpiperidine moiety would be oriented to provide antioxidant protection to the lipid bilayer and the encapsulated drug, thereby increasing the shelf-life and in vivo stability of the formulation. The nitroxyl (B88944) radical of the related compound TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) is known for its potent antioxidant activity. polimi.it
Bio-responsive Linker: The propane-1,3-diamine portion of the molecule could be designed to be part of a biodegradable or pH-sensitive linker system. foodb.ca This could allow for the controlled release of a conjugated drug in specific physiological environments, such as the acidic tumor microenvironment.
Antimicrobial Coating for Medical Devices: Some HALS compounds have demonstrated antimicrobial properties. nih.govresearchgate.net This suggests that N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine, or polymers functionalized with it, could be investigated as a coating for medical devices to prevent biofilm formation and device-related infections.
Interactive Data Table: Potential Roles of Structural Moieties in Drug Delivery Design
| Structural Moiety | Known Function/Property | Conceptual Application in Drug Delivery | Supporting Rationale |
| 2,2,6,6-tetramethylpiperidine | Hindered Amine Light Stabilizer (HALS), Radical Scavenging, Antioxidant wikipedia.orgwikipedia.org | Stabilization of drug delivery systems (e.g., nanoparticles, liposomes); Protection of encapsulated drugs from oxidative degradation. | The cyclic regeneration of HALS allows for long-term stabilization. wikipedia.org The related TEMPO radical shows strong antioxidant effects. polimi.it |
| N,N-dimethylpropane-1,3-diamine | Flexible Linker, Chemical Intermediate ontosight.aigoogle.com | Conjugation of drugs or targeting ligands; Component of biodegradable linkers. foodb.camdpi.com | Diamines are versatile intermediates in organic synthesis. acs.org Can be used to create conjugates with therapeutic agents. sigmaaldrich.com |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N,n Dimethyl N 2,2,6,6 Tetramethylpiperidin 4 Yl Propane 1,3 Diamine and Its Analogs
Impact of Piperidine (B6355638) Ring Substituents on Chemical and Biological Activities
The piperidine scaffold is a prevalent heterocycle in FDA-approved pharmaceuticals, and its biological effects are heavily influenced by the nature and position of its substituents. researchgate.net For the parent compound, CID 71349656, the piperidine ring is substituted with four methyl groups at the 2,2,6,6-positions. This tetramethyl substitution creates significant steric hindrance around the piperidine nitrogen, which can reduce its nucleophilicity compared to unsubstituted piperidines.
Modifications to the piperidine ring can significantly alter the compound's properties. For instance, studies on other piperidine derivatives have shown that introducing different substituents can modulate biological activity. The presence of fluoro or chloro groups on the piperidine ring structure has been shown to increase the toxic activity of certain derivatives. dut.ac.za In other contexts, such as antitubercular research, substituting the piperidine ring at the C-6 position was found to yield the highest potency compared to other cyclic amines like pyrrolidine (B122466) or morpholine, suggesting that the basicity and lipophilicity of the substituent are of great importance. mdpi.com
The introduction of substituents can also impact the molecule's interaction with biological targets. For example, piperidine-class compounds are known to interact with cytochrome P450 enzymes, a critical component of drug metabolism. Altering the substitution pattern could therefore influence the metabolic stability and pharmacokinetic profile of the compound.
Table 1: Impact of Piperidine Ring Substitutions on the Activity of Piperidine Derivatives (Based on Analogous Compounds)
| Substituent Type | Position | Observed Effect in Analogous Compounds | Reference |
| Tetramethyl | 2,2,6,6 | Imposes steric hindrance, reduces nucleophilicity. | |
| Fluoro | C2, C6 | Increases toxic activity. | dut.ac.za |
| Chloro | Phenyl group attached to piperidine | Increases cytotoxic properties. | dut.ac.za |
| Methoxy | Phenyl group attached to piperidine | Increases cytotoxic properties. | dut.ac.za |
| Piperidine | C-6 of a pyridine (B92270) ring | Higher potency in antitubercular activity compared to pyrrolidine or morpholine. | mdpi.com |
Influence of Diamine Chain Modifications on Ligand Properties and Reactivity
The propane-1,3-diamine linker in this compound provides a flexible connection between the tetramethylpiperidine (B8510282) head and the N,N-dimethylamino tail. Modifications to this chain can profoundly affect the molecule's conformational flexibility, basicity, and ability to interact with biological targets or surfaces.
Research on other bidentate ligands has shown that the length of the diamine bridge is a critical parameter. For instance, in certain N,N'-bis(salicylidene)diamines, the length of the methylene (B1212753) bridge in the diamine chain influences their spectral and optical properties. rsc.org Similarly, for this compound analogs, varying the length of the alkyl chain (e.g., from propane (B168953) to ethane (B1197151) or butane) would alter the distance between the two nitrogen centers, which could be critical for chelation or binding to specific sites on a target molecule.
Furthermore, introducing substituents onto the diamine chain itself could create new steric or electronic features. The use of short-chain organic ligands has been explored to improve the electrical and catalytic properties of nanoparticles by increasing packing density. mdpi.com Applying this concept, modifications to the propane chain of this compound could be used to fine-tune its properties for materials science applications. In the context of drug design, such modifications can affect how the molecule interacts with biological targets. researchgate.net
Table 2: Potential Diamine Chain Modifications and Their Predicted Influence on Properties
| Modification | Predicted Effect | Potential Application | Reference |
| Varying Chain Length (e.g., C2 to C6) | Alters distance and flexibility between amine groups. | Optimization of binding affinity to biological targets. | rsc.org |
| Introducing Alkyl Substituents on the Chain | Increases steric bulk, modifies lipophilicity. | Fine-tuning solubility and membrane permeability. | researchgate.net |
| Introducing Polar Groups (e.g., -OH) | Increases polarity and hydrogen bonding capability. | Modulating solubility in aqueous media. | researchgate.net |
| Replacing with a Rigid Linker (e.g., cyclic) | Restricts conformational freedom. | Improving binding selectivity. | frontiersin.org |
Systematic Analog Design and Synthesis for Targeted Research Objectives
The systematic design and synthesis of analogs of this compound are essential for exploring its full potential in various research areas. A medicinal chemistry strategy would involve creating a library of derivatives with focused modifications to the piperidine ring and the diamine chain to conduct comprehensive SAR and SPR studies.
The synthesis of such analogs would likely leverage established methods for amine synthesis. The N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine structure suggests that it can be synthesized via routes involving the alkylation of amines or reductive amination. acs.org For example, a common approach for synthesizing aliphatic amines is through the reaction of an amine with an alkyl halide. acs.org An industrial-scale synthesis of a similar structure involved the alkylation of a piperazinyl benzimidazolone with 1,2-dibromoethane. acs.org
For creating a library of analogs, one could start with 4-amino-2,2,6,6-tetramethylpiperidine (B32359) and react it with a series of substituted diamine precursors. Alternatively, one could start with N,N-dimethylpropane-1,3-diamine and react it with various substituted piperidine precursors. The development of efficient synthetic protocols is key to accessing a broad range of functionalized derivatives for research. uni-muenchen.de
Table 3: General Synthetic Strategies for Analog Generation
| Synthetic Strategy | Description | Applicability to this compound Analogs | Reference |
| Reductive Amination | Reaction of an amine with a carbonyl compound in the presence of a reducing agent. | Synthesizing analogs by varying the aldehyde/ketone used to build the diamine chain. | acs.org |
| N-Alkylation | Reaction of an amine with an alkyl halide. | Introducing different alkyl chains or substituted alkyl chains onto the piperidine nitrogen or the terminal amine. | acs.org |
| Amide Coupling followed by Reduction | Formation of an amide bond between an amine and a carboxylic acid, followed by reduction to the amine. | A versatile method for creating diverse diamine linkers. | frontiersin.org |
| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction of amines with aryl halides. | Could be used if aromatic substituents were to be introduced on the piperidine ring. | acs.org |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. researchgate.netijert.org These models are crucial in drug discovery and materials science for predicting the activity of untested compounds, thereby guiding the design of more potent or suitable molecules. researchgate.net
For a series of analogs of this compound, a QSAR/QSPR study would involve several key steps. First, a dataset of analogs with experimentally measured activities (e.g., antioxidant capacity, enzyme inhibition, or polymer stabilization effect) would be compiled. Next, a set of molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, and topological properties), would be calculated for each analog. ijert.org Finally, statistical methods, such as multiple linear regression or machine learning algorithms, would be employed to build a model that correlates the descriptors with the observed activity. researchgate.net
The predictive power of the resulting model is assessed using statistical metrics like the correlation coefficient (R²) and the cross-validated R² (Q²). ijert.org Successful QSAR/QSPR models can provide insights into the key structural features that govern the activity of this class of compounds. For example, a QSAR model might reveal that a specific range of lipophilicity and a particular steric profile around the piperidine ring are optimal for a desired biological effect. researchgate.net Such models have been successfully applied to related heterocyclic structures, including tetrahydropyrimidine (B8763341) derivatives, to predict their activity as enzyme inhibitors. ijert.org
Applications of N,n Dimethyl N 2,2,6,6 Tetramethylpiperidin 4 Yl Propane 1,3 Diamine As a Research Tool and Chemical Intermediate
Role as an Important Chemical Intermediate in Organic Synthesis
The compound N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the production of high-performance materials. Its diamine structure, with primary/secondary and tertiary amine functionalities, allows it to be a versatile building block. ontosight.ai
A significant industrial application of this compound is its role as a key monomer in the synthesis of polymeric Hindered Amine Light Stabilizers (HALS). guidechem.comwelltchemicals.com Specifically, it is a direct precursor to the widely used polymeric HALS known as Chimassorb 944. guidechem.comtandfonline.comgoogle.com In the synthesis process, N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine undergoes a polycondensation reaction with other monomers, such as cyanuric chloride (1,3,5-trichlorotriazine), to form the final oligomeric structure. guidechem.com This reaction builds the backbone of the stabilizer while incorporating the essential 2,2,6,6-tetramethylpiperidine (B32323) moiety.
The compound is also categorized as a bulk drug intermediate, suggesting its use as a starting material or building block in the multi-step synthesis pathways for various pharmaceutical agents. echemi.com Its structural features are relevant in creating molecules for crop protection chemicals and other specialized agrochemicals. echemi.com
Use in Material Science Research (Mechanism of Stabilization, Not Product Application)
In material science, the research focus on N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine is centered on its function as a Hindered Amine Light Stabilizer (HALS). The core of its stabilizing activity lies in the 2,2,6,6-tetramethylpiperidine group. ontosight.aiwelltchemicals.com This sterically hindered amine does not absorb UV radiation itself but acts as a potent radical scavenger, interrupting the polymer degradation cycle initiated by light and heat.
The mechanism of stabilization, known as the Denisov cycle, involves the following steps:
The secondary amine of the piperidine (B6355638) ring is oxidized to form a nitroxyl (B88944) radical (>N-O•).
This nitroxyl radical is a highly efficient scavenger that traps polymer alkyl radicals (P•) and polymer peroxy radicals (POO•) formed during photo-oxidation.
By reacting with these degradation-propagating radicals, the nitroxyl radical forms stable amino-ethers, effectively terminating the chain reaction.
The HALS is then regenerated through further reactions, allowing a single molecule to neutralize a large number of radicals over its lifetime.
The presence of the dimethylaminopropyl chain in the molecule can influence its compatibility and distribution within a polymer matrix, which is a subject of research for optimizing stabilization efficiency in different materials. ontosight.aiwelltchemicals.com
Precursor for Advanced Polymeric Materials Research
The diamine nature of N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine makes it an important precursor in the research and development of advanced polymeric materials. ontosight.ai Its two amine groups can react with difunctional compounds like diacids, diacyl chlorides, or diisocyanates to form polyamides, polyimides, and polyureas, respectively.
The most prominent example is its use in creating polymeric HALS, such as Chimassorb 944. welltchemicals.com By incorporating this amine directly into a polymer backbone, researchers can create materials with built-in light stabilization. This covalent bonding prevents the stabilizer from migrating to the surface or being extracted from the polymer over time, a common issue with smaller, non-polymeric additives. welltchemicals.comtandfonline.com This leads to significantly enhanced durability and a longer service life for the material. Research in this area focuses on synthesizing new copolymers and polymer blends where this monomer is used to impart permanent light and thermal stability. ontosight.aiwelltchemicals.com
Table 2: Research Applications as a Precursor
| Polymer Class | Functional Group Reactivity | Resulting Material Property |
|---|---|---|
| Polymeric HALS | Polycondensation with triazines | Integrated, non-migrating UV stability |
| Polyamides | Reaction with dicarboxylic acids | Enhanced thermal and light resistance |
| Polyimides | Reaction with dianhydrides | High-performance polymers with inherent stability |
Applications in Analytical Chemistry Methods Development for Research Samples
In the context of analytical chemistry, N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine is primarily treated as an analyte rather than a tool for method development. For quality control during its synthesis or its incorporation into polymers, standard analytical techniques are employed. These methods would include gas chromatography (GC) and liquid chromatography (LC) for purity assessment and identification, often coupled with mass spectrometry (MS) for structural confirmation. dtu.dk
While the compound itself is analyzed, there is limited information available in scientific literature describing its use as a reagent or standard in the development of new analytical methods for other research samples. For instance, it is not commonly documented as a derivatizing agent, a mobile phase additive, or a calibration standard for broader analytical applications. Its primary role remains that of a synthetic intermediate and functional additive, which is then characterized by established analytical protocols.
Table 3: Mentioned Compound Names
| Compound Name | CAS Number |
|---|---|
| N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine | 78014-16-1 |
| Chimassorb 944 | 71878-19-8 (or 70624-18-9) |
Environmental Fate and Degradation Research Methodologies for N,n Dimethyl N 2,2,6,6 Tetramethylpiperidin 4 Yl Propane 1,3 Diamine
Academic Research on Environmental Transformation Pathways (e.g., Photodegradation, Biodegradation)
Specific academic research focusing exclusively on the environmental transformation of N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine is limited in publicly accessible literature. However, extensive research on the HALS class provides significant insights into its likely environmental pathways.
Photodegradation: The primary function of HALS is to inhibit polymer photodegradation. nih.gov They achieve this not by absorbing UV radiation, but by scavenging free radicals generated during the photo-oxidation process. wikipedia.orguvabsorber.com This mechanism involves a regenerative cyclic process, often called the Denisov Cycle, where the HALS is oxidized to a stable nitroxyl (B88944) radical (R₂NO•). wikipedia.orgwelltchemicals.com This radical then traps polymer alkyl radicals (R•) and peroxy radicals (ROO•), preventing chain degradation reactions. wikipedia.orgnih.gov Through a series of subsequent reactions, the original amine is regenerated, allowing a single molecule to neutralize numerous free radicals over a long period. welltchemicals.comuvabsorber.com This inherent stability and regenerative capacity suggest that the HALS molecule itself is resistant to rapid photodegradation in the environment. While effective within a polymer matrix, its direct photodegradation rate in environmental compartments like water or soil is not well-documented for this specific compound.
Biodegradation: The structural complexity and high molecular weight of many HALS contribute to their low biodegradability. chempoint.com Studies on various HALS have indicated a general resistance to microbial degradation. frontiersin.orgresearchgate.netnih.gov For instance, research into the antimicrobial properties of certain HALS suggests they can inhibit microbial-induced biodegradation of the polymers they protect. frontiersin.orgresearchgate.netdntb.gov.ua This antimicrobial activity may also contribute to their environmental persistence.
Predictive models and standard laboratory tests for related compounds support the expectation of low biodegradability. For example, assessments by the German Environment Agency on other tetramethylpiperidine (B8510282) derivatives have classified them as persistent in water based on a lack of significant biodegradation in standardized tests (e.g., OECD 301 series). umweltbundesamt.de While direct data for CID 71349656 is unavailable, the weight of evidence from similar HALS structures points towards a high potential for persistence in the environment.
Methodologies for Assessing Environmental Presence and Persistence
The detection and quantification of HALS like N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine in environmental matrices require sophisticated analytical techniques due to their low concentrations and the complexity of the samples. Recent studies have confirmed the presence of various HALS in environmental samples like dust and air, highlighting them as emerging pollutants of concern. acs.orgnih.gov
Key methodologies include:
Sample Preparation: Solid-phase extraction (SPE) is a widely used technique to extract and concentrate HALS from water samples and to clean the samples of interfering compounds before instrumental analysis. diva-portal.org Other methods for extraction from polymer matrices include liquid-liquid extraction, ultrasonic extraction, and microwave-assisted extraction. diva-portal.org
Analytical Instrumentation: A range of advanced chromatographic and spectrometric methods are employed for the identification and quantification of HALS.
Interactive Table: Analytical Methodologies for HALS Detection
| Methodology | Principle | Application | References |
| Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) | The polymer sample is heated to a high temperature in an inert atmosphere, causing it to break down into smaller, characteristic fragments. These fragments are then separated by GC and identified by MS. This method is useful for direct analysis of the additive within the polymer. | Fast and straightforward identification of HALS additives directly in solid polymer samples, distinguishing between very similar structures. | researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds in a liquid mixture based on their interactions with a stationary phase. It can be coupled with various detectors for quantification. | Quantification of HALS in polymer extracts. Can be used for specific migration testing from food contact materials. | researchgate.netdiva-portal.org |
| - with Ultraviolet (UV) Detection | Detects compounds that absorb UV light. Not all HALS have a strong chromophore, which can limit sensitivity. | Quantification of HALS that contain a UV-absorbing unit, such as a triazine ring. | researchgate.netnih.gov |
| - with Evaporative Light Scattering Detection (ELSD) | A universal detector that measures the light scattered by analyte particles after the mobile phase has been evaporated. It does not require the analyte to have a chromophore. | Quantification of various HALS additives in polymer extracts, suitable for compounds without a UV chromophore. | researchgate.net |
| - with Charged Aerosol Detection (CAD) | A sensitive, mass-based universal detector where the analyte stream is nebulized, dried to form particles, and then charged. The charge is measured and is proportional to the amount of analyte. | Provides sensitive and reproducible quantification of a wide variety of HALS, irrespective of their optical or ionization properties. | thermofisher.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of LC with the high sensitivity and selectivity of tandem mass spectrometry. This allows for the simultaneous determination of multiple large and thermolabile compounds at very low concentrations. | Enables simultaneous extraction, separation, and determination of various antioxidants and UV stabilizers in environmental water samples. | diva-portal.org |
| Capillary Zone Electrophoresis (CZE) with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) | An electrophoretic technique that separates ions based on their electrophoretic mobility. Coupling with high-resolution mass spectrometry allows for the identification of oligomer structures and their quantification. | Developed for the quantitative analysis of oligomeric HALS in polymer materials, accounting for changes in composition during processing. | nih.gov |
Assessing persistence often involves standardized biodegradation tests (e.g., OECD Test Guidelines 301 and 302) and predictive modeling of the substance's behavior in different environmental compartments. umweltbundesamt.dediva-portal.org These models, combined with experimental data, suggest that many HALS exhibit characteristics of persistence and potential for long-range transport. nih.gov
Development of Alternative Test Methods and Strategies for Environmental Impact Assessment
There is a significant global effort to develop and implement Alternative Test Methods (ATMs) to reduce, refine, and replace animal testing for chemical safety assessment, a movement championed by bodies like the International Cooperation on Alternative Test Methods (ICATM). nih.govrsc.org This shift is also reflected in regulatory frameworks like REACH in the European Union, which are increasingly incorporating validated in vitro methods and new approach methodologies (NAMs). useforesight.io
For environmental impact assessment, these alternatives are part of integrated or tiered testing strategies. bmuv.de Such strategies aim to provide a comprehensive evaluation of a chemical's potential risk.
Key components of these strategies include:
Tiered Testing Schemes: These approaches begin with simpler, often in silico (computer modeling) or in vitro tests to screen chemicals for potential hazards. bmuv.de If results trigger certain criteria, the chemical proceeds to more complex, higher-tier testing, which may include more complex multispecies studies. rsc.org This allows for efficient resource allocation and focuses intensive testing on substances of higher concern.
In Vitro and In Silico Models: For ecotoxicity, alternatives to standard fish, daphnia, and algae tests are being developed. These can include cell-based assays, organoid models, and Quantitative Structure-Activity Relationship (QSAR) models that predict toxicity based on chemical structure. nih.gov For a substance like this compound, QSARs could be used to predict its persistence, bioaccumulation, and toxicity (PBT) profile, guiding further testing. acs.org
Life-Cycle Assessment (LCA) Considerations: Modern assessment strategies increasingly incorporate life-cycle thinking, evaluating potential environmental impacts from manufacturing and use through to end-of-life, including the potential for additives to leach from products. bmuv.de For polymer additives, this includes developing test methods to measure their potential release from materials, such as the assessment of microplastic release from plastic-modified products. austroads.gov.au
The development of these alternative strategies is crucial for assessing emerging contaminants like HALS. Given the lack of specific experimental data for many individual HALS compounds, including N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine, these new approaches will be essential for performing robust environmental risk assessments and ensuring environmental protection. rsc.orgacs.org
Future Research Directions and Challenges for N,n Dimethyl N 2,2,6,6 Tetramethylpiperidin 4 Yl Propane 1,3 Diamine
Addressing Synthetic Challenges and Enhancing Sustainability
The synthesis of N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine likely involves multi-step processes that present opportunities for optimization and green chemistry approaches. A probable synthetic route involves the reductive amination of 2,2,6,6-tetramethyl-4-piperidone with N,N-dimethylpropane-1,3-diamine. google.com
Current Synthetic Landscape and Hurdles:
| Challenge | Description | Potential Solutions |
| Catalyst Efficiency | The use of catalysts like Raney Nickel or precious metals (Platinum, Palladium) is common in reductive aminations. google.com These can be expensive, pyrophoric, and require careful handling and removal from the final product. | Development of non-precious metal catalysts (e.g., nickel, copper-based) or metal-free catalytic systems. |
| Reaction Conditions | High pressures and temperatures are often required for efficient hydrogenation, leading to high energy consumption. google.com | Exploration of milder reaction conditions through catalyst design, alternative hydrogen sources, or flow chemistry setups. |
| Purification | Separation of the desired product from starting materials, by-products, and the catalyst can be complex and solvent-intensive. | Implementation of more efficient purification techniques like crystallization-induced dynamic resolution or the use of scavenger resins. |
| Sustainability | Traditional organic solvents used in synthesis may have significant environmental and health impacts. | Transitioning to greener solvents such as bio-derived solvents, supercritical fluids, or even solvent-free reaction conditions. |
Future research should focus on developing more atom-economical and sustainable synthetic pathways. This includes exploring one-pot reactions and continuous flow processes, which can offer better control over reaction parameters and reduce waste generation. google.com
Exploring Undiscovered Coordination Chemistry Applications
The presence of three nitrogen atoms with varying steric hindrance and basicity makes N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine an intriguing ligand for coordination chemistry. The tertiary dimethylamino group, the secondary amine, and the hindered secondary amine within the piperidine (B6355638) ring offer multiple potential binding sites for metal ions.
Potential Coordination Modes and Applications:
| Metal Ion Type | Potential Coordination Behavior | Potential Applications |
| Transition Metals (e.g., Cu, Ni, Co) | The flexible diamine chain could act as a bidentate chelating ligand, forming stable five- or six-membered rings. The hindered piperidine nitrogen is less likely to coordinate directly. | Catalysis (e.g., oxidation, polymerization), magnetic materials, and development of novel metal-organic frameworks (MOFs). |
| Lanthanides (e.g., Eu, Tb) | The compound could act as a sensitizer (B1316253) for lanthanide luminescence through the "antenna effect," where the organic ligand absorbs light and transfers the energy to the metal ion. | Development of luminescent probes for biological imaging or materials for optoelectronic devices. |
| Main Group Metals (e.g., Zn, Al) | Coordination could lead to the formation of catalysts for various organic transformations, such as ring-opening polymerization of lactones. | Lewis acid catalysis and materials science. |
A significant challenge will be to selectively control the coordination mode. The steric bulk of the tetramethylpiperidine (B8510282) group will play a crucial role in directing the coordination geometry and the resulting properties of the metal complexes.
Unraveling Complex Biological Mechanisms and Target Interactions
The structural similarity of the TEMP moiety to nitroxide radicals like TEMPO, which are known for their antioxidant and biological activities, suggests that CID 71349656 could have interesting pharmacological properties. researchgate.netnih.gov The diamine chain further adds to its potential to interact with biological targets.
Potential Biological Activities and Research Directions:
Antioxidant and Radioprotective Effects: The hindered amine can act as a radical scavenger, protecting cells from oxidative damage. researchgate.net Research is needed to determine its efficacy compared to established antioxidants and its mechanism of action.
Enzyme Inhibition: The diamine structure is a common motif in various biologically active molecules, including enzyme inhibitors. Screening this compound against a panel of enzymes could reveal novel therapeutic targets.
Antimicrobial Properties: Some polyamine derivatives exhibit antimicrobial activity. science.gov Investigating the effect of this compound on bacterial and fungal growth could open up new avenues for antimicrobial drug development.
Anti-cancer Activity: Certain benzimidazole (B57391) derivatives incorporating a tetramethylpiperidine moiety have shown anti-ulcer activity, suggesting that this structural feature can be incorporated into pharmacologically active compounds. isca.in
A key challenge will be to understand the structure-activity relationship. How do the dimethylamino group and the length of the alkyl chain influence its biological activity? Elucidating these relationships will be crucial for the rational design of more potent and selective derivatives.
Integration of Computational and Experimental Approaches for Deeper Insights
Computational chemistry offers a powerful tool to predict the properties and reactivity of molecules, guiding experimental work and providing deeper understanding. For a molecule like this compound, a synergistic approach combining computational and experimental methods is essential.
Areas for Computational Investigation:
| Computational Method | Research Question |
| Density Functional Theory (DFT) | What are the preferred conformations of the molecule? What are the relative basicities of the three nitrogen atoms? What are the electronic properties (HOMO-LUMO gap) that govern its reactivity? imsa.edu |
| Molecular Dynamics (MD) Simulations | How does the molecule interact with metal ions in solution? How does it partition between different solvent phases? How does it interact with lipid bilayers, providing insights into its potential biological membrane permeability? |
| Quantitative Structure-Activity Relationship (QSAR) | Can we build models to predict the biological activity or polymer-stabilizing efficiency of new derivatives based on their structural features? |
The primary challenge in computational studies is the accuracy of the models. The choice of functional and basis set in DFT calculations, as well as the force field parameters in MD simulations, will be critical for obtaining reliable results that correlate well with experimental data. dntb.gov.ua
Development of Advanced Analytical Techniques for Research Monitoring
The detection and quantification of N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine, particularly in complex matrices like polymers or biological samples, require sophisticated analytical methods. As a hindered amine light stabilizer (HALS), techniques developed for this class of compounds are applicable. nih.gov
Key Analytical Techniques and Challenges:
| Analytical Technique | Application | Challenges and Future Directions |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the compound and its degradation products or metabolites. polymersolutions.com | Developing methods with universal detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) for compounds lacking a strong UV chromophore. thermofisher.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of the compound and its pyrolysis products, which can be useful for identifying it within a polymer matrix. nih.gov | The high boiling point and potential for thermal degradation of the compound may require derivatization or the use of specialized injection techniques like pyrolysis-GC-MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment. | Advanced 2D NMR techniques (COSY, HSQC, HMBC) will be necessary for unambiguous assignment of all proton and carbon signals due to the molecule's complexity. |
Future research should focus on developing sensitive and robust analytical methods for in-situ monitoring of the compound during chemical reactions or biological assays. This could involve the use of hyphenated techniques like LC-MS/MS for high-sensitivity detection in complex mixtures. researchgate.net
Potential for New Derivatives with Enhanced Research Utility
The functional groups within N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine provide a platform for the synthesis of a wide range of new derivatives with potentially enhanced or novel properties.
Opportunities for Derivatization:
Modification of the Diamine Chain: Varying the length of the alkyl chain between the nitrogen atoms could influence its chelating properties and biological activity. Introducing other functional groups onto the chain could also impart new functionalities.
Derivatization of the Secondary Amine: The secondary amine of the piperidine ring can be a site for further substitution, leading to the creation of bifunctional molecules. For example, attaching a chromophore could lead to new fluorescent probes. mdpi.com
Quaternization of the Tertiary Amine: The dimethylamino group can be quaternized to create cationic derivatives. This could enhance water solubility and introduce new biological activities, such as antimicrobial properties.
Oxidation of the Hindered Amine: The secondary amine in the piperidine ring can be oxidized to a stable nitroxide radical, creating a spin-labeled version of the molecule for use in electron paramagnetic resonance (EPR) studies.
The challenge in developing new derivatives lies in creating synthetic routes that are both efficient and selective, allowing for modification of one part of the molecule without affecting the others. The design of these new derivatives should be guided by computational predictions and a clear understanding of the desired properties.
Q & A
Basic Research Questions
Q. How to formulate a research question for CID 71349656 that addresses gaps in current knowledge?
- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure questions around this compound’s properties or interactions . Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question is actionable and contributes to chemical research . For example: "How does the molecular structure of this compound influence its reactivity under varying pH conditions compared to analogous compounds?"
Q. What are the best practices for conducting a literature review on this compound?
- Methodological Answer :
- Step 1 : Use databases like PubMed, SciFinder, and Reaxys to identify primary sources (e.g., synthesis protocols, spectroscopic data) and secondary sources (e.g., review articles) .
- Step 2 : Systematically categorize findings into themes (e.g., synthesis, bioactivity, stability) using tools like Zotero for citation management .
- Step 3 : Critically evaluate sources for reproducibility (e.g., detailed experimental sections in journals like Beilstein Journal of Organic Chemistry) .
Q. How to design a reproducible experimental protocol for synthesizing this compound?
- Methodological Answer :
- Documentation : Follow guidelines from Beilstein Journal of Organic Chemistry: include exact reagent quantities, reaction conditions (temperature, solvent purity), and characterization methods (e.g., NMR, HPLC) .
- Validation : Cross-reference with prior studies to replicate key steps, and use internal controls (e.g., known analogs) to verify outcomes .
Advanced Research Questions
Q. How to resolve contradictions in experimental data related to this compound’s properties?
- Methodological Answer :
- Triangulation : Compare data from multiple techniques (e.g., X-ray crystallography vs. computational modeling) to validate structural anomalies .
- Error Analysis : Re-examine variables (e.g., solvent effects, instrumentation calibration) using sensitivity tests .
- Statistical Reconciliation : Apply Bayesian analysis to weigh conflicting results based on prior probability distributions .
Q. What advanced statistical methods are appropriate for analyzing this compound’s bioactivity data?
- Methodological Answer :
- Multivariate Analysis : Use principal component analysis (PCA) to identify latent variables affecting bioactivity .
- Machine Learning : Train models on structural descriptors (e.g., QSAR) to predict this compound’s interaction with biological targets .
Q. How to integrate multi-omics data to study this compound’s mechanisms of action?
- Methodological Answer :
- Data Fusion : Combine transcriptomic, proteomic, and metabolomic datasets using network analysis tools (e.g., Cytoscape) to map pathways influenced by this compound .
- Cross-Validation : Correlate in vitro assay results with in silico docking studies to prioritize high-confidence targets .
Methodological Tables for Reference
Key Considerations for Academic Rigor
- Reproducibility : Adhere to Beilstein Journal standards: publish detailed supplementary materials for synthesis and characterization .
- Ethical Compliance : Obtain institutional approval for biological testing and disclose conflicts of interest .
- Data Transparency : Use repositories like ChemSpider or Zenodo to share raw datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
